Sodium lactate

Vue d'ensemble

Description

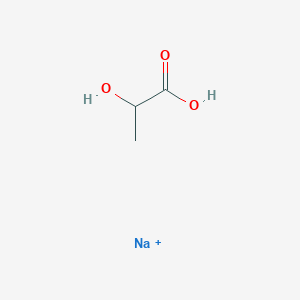

Sodium lactate is the sodium salt of lactic acid, with the chemical formula C₃H₅NaO₃. It is a white, crystalline powder with a mild saline taste. This compound is produced by the fermentation of a sugar source, such as corn or beets, followed by the neutralization of the resulting lactic acid . It is widely used in various industries, including food, cosmetics, and medicine, due to its versatile properties.

Mécanisme D'action

Target of Action

Sodium lactate, the sodium salt of lactic acid, primarily targets various cell types, including immune cells . It plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .

Mode of Action

This compound works by being metabolized into bicarbonate . This process requires the consumption of hydrogen cations . Lactate ions are known to be generally immunosuppressive negative regulators, but they can also have specific effects that enhance certain immune functions . For instance, lactate and H+ ions utilize different transporters and signaling cascades in various immune cell types .

Biochemical Pathways

Lactate is a key player in various biochemical pathways. It is produced during glycolytic ATP production and can be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling . The cell-to-cell lactate shuttle theory suggests that lactate can be produced in one cell type and consumed in another . Moreover, lactate homeostasis, the lactate shuttle, and lactylation (‘lactate clock’) play pivotal roles in acute and chronic inflammatory responses .

Pharmacokinetics

This compound is metabolized in the liver into bicarbonate . This process is crucial for its function as an alkalinizing agent . The dosage of this compound is usually directed by a physician based on the severity of metabolic acidosis .

Result of Action

The action of this compound leads to several molecular and cellular effects. It produces a metabolic alkalinizing effect , which can have significant impacts on various conditions with elevated lactate levels, such as cancer, sepsis, autoimmunity, wound healing, and other immunomodulatory conditions . Moreover, lactate has been shown to regulate muscle contraction, wound healing, memory formation, and tumor development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, lactate can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein . Moreover, lactate levels can be elevated in many disease states, either systemically or locally, via enhanced production and/or impaired clearance . These factors can influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Sodium lactate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the lactate shuttle, where it is transported from the cytosol into the mitochondria for oxidation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce all CD4+ Th subsets to increase their production of the proinflammatory cytokine IL-17 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown that this compound induces metabolic reprogramming in innate immune cells, as evidenced by reduced glycolytic and increased oxidative rates of monocytes immediately after exposure to lactate .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It can be directed to specific compartments or organelles based on various signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium lactate is typically prepared by the neutralization of lactic acid with sodium hydroxide. The reaction is as follows:

C3H6O3+NaOH→C3H5NaO3+H2O

This reaction is carried out under controlled conditions to ensure the complete conversion of lactic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting a carbohydrate source, such as corn or sugar beets, to produce lactic acid. The lactic acid is then neutralized with sodium hydroxide to form this compound. This process is efficient and cost-effective, making this compound readily available for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium lactate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce pyruvate and other intermediates.

Reduction: It can be reduced to form lactic acid.

Substitution: this compound can participate in substitution reactions, where the lactate ion is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products:

Oxidation: Pyruvate and carbon dioxide.

Reduction: Lactic acid.

Substitution: Depending on the reagent used, various lactate derivatives can be formed.

Applications De Recherche Scientifique

Sodium lactate has numerous applications in scientific research:

Chemistry: It is used as a buffering agent and a pH regulator in various chemical reactions.

Biology: this compound serves as a carbon source in microbial culture media and is used in metabolic studies.

Medicine: It is used in intravenous fluids to treat acidosis and as a component of Ringer’s lactate solution for fluid resuscitation.

Industry: this compound is used as a preservative, humectant, and moisturizer in food and cosmetic products

Comparaison Avec Des Composés Similaires

- Calcium lactate (C₆H₁₀CaO₆)

- Potassium lactate (C₃H₅KO₃)

- Magnesium lactate (C₆H₁₀MgO₆)

Each of these compounds has specific applications based on their solubility, reactivity, and biological effects .

Propriétés

Numéro CAS |

72-17-3 |

|---|---|

Formule moléculaire |

C3H6NaO3+ |

Poids moléculaire |

113.07 g/mol |

Nom IUPAC |

sodium;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1 |

Clé InChI |

NGSFWBMYFKHRBD-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

SMILES isomérique |

CC(C(=O)[O-])O.[Na+] |

SMILES canonique |

CC(C(=O)O)O.[Na+] |

melting_point |

25 °C |

Key on ui other cas no. |

72-17-3 312-85-6 |

Description physique |

Liquid Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] |

Pictogrammes |

Corrosive; Irritant |

Solubilité |

8.92 M 1000 mg/mL |

Synonymes |

Lactate, Sodium Sodium Lactate |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium lactate is primarily used as an antimicrobial agent in various food products. Studies have shown that it effectively inhibits the growth of numerous food spoilage organisms and pathogens, including Listeria monocytogenes and Salmonella. [, , , , ]

A: Research indicates that this compound exhibits a stronger inhibitory effect on microbial growth compared to sodium chloride at the same molar concentration. This suggests that this compound's antimicrobial activity goes beyond its effect on water activity (aw). []

A: Yes, the antimicrobial efficacy of this compound is generally enhanced at lower pH values. Many bacteria show significantly reduced minimum inhibitory concentrations (MIC) for this compound at pH 5.7 compared to higher pH levels. []

A: No, different microorganisms exhibit varying levels of sensitivity to this compound. For instance, Staphylococcus aureus, Lactococcus spp., and some lactic acid bacteria isolated from spoiled meat were found to be less affected by pH changes. Conversely, yeasts like Debaryomyces hansenii, Candida zeylanoides, and Zygosaccharomyces bailii showed lower sensitivity to this compound compared to bacteria. []

ANone: Research suggests that this compound can be effectively used in applications such as:

- Dipping solutions: A combination of this compound and sodium diacetate effectively reduced Pseudomonas spp. contamination on frankfurters and ham. []

- Extending shelf life: this compound, particularly in combination with sodium acetate, significantly improved the shelf life of raw chicken breasts by inhibiting bacterial growth. []

- Improving quality of frozen fish: this compound acted as a cryoprotectant in frozen ground fish, improving gel strength and folding quality. []

- Controlling spoilage in cooked meat products: this compound, alone or combined with sodium diacetate, inhibited the growth of psychrotrophic clostridia in cook-in-bag turkey breast, preventing spoilage and extending shelf life. []

A: Studies on various meat products, including beef frankfurters [, ], rabbit ham [], and cow sausages [], found that this compound did not negatively affect the texture, saltiness, or flavor. In some cases, it even improved the sensory attributes, such as enhancing the flavor of fresh beef and minimizing flavor deterioration during storage. []

A: Research suggests that this compound can impact meat color. While it contributes to a lighter and whiter appearance in frozen ground fish gels [], it does not produce the characteristic reddish-pink color associated with sodium nitrite in sausages. []

ANone: Research indicates that combining this compound with other antimicrobials can enhance its efficacy. For instance:

- Combining this compound with sodium diacetate showed a synergistic effect in inhibiting microbial growth in frankfurters and ham. [, ]

- Using this compound in combination with sodium acetate resulted in improved control of bacterial growth in raw chicken breasts. []

- In cow sausages, combining this compound with sodium diacetate allowed for a reduction in sodium nitrite while maintaining acceptable product quality. []

ANone: Besides its antimicrobial action, research suggests this compound can:

- Function as a cryoprotectant: In frozen ground fish, this compound helps preserve protein structure during freezing and thawing. []

- Influence the growth and metabolite production of specific bacteria: In a study on Propionibacterium shermanii, this compound affected biomass production and the antibacterial activity of the bacteria's metabolites. []

A: Yes, research indicates that this compound can impact the thermal resistance of some pathogens. For example, adding this compound to ground chicken increased the D-value (time required for a 1-log reduction in population) of Listeria monocytogenes but did not affect Salmonella. []

ANone: this compound (NaC3H5O3) is the sodium salt of lactic acid. While specific structure-activity relationship studies for its antimicrobial effects in food aren't extensively covered in these papers, its structure, containing both hydrophilic and hydrophobic components, likely contributes to its interactions with bacterial cell membranes and influences its activity.

ANone: While the research focuses on the applications and effects of this compound, it does not delve into specific details regarding analytical methods for its detection and quantification in food matrices.

ANone: The research highlights that incorporating this compound into food formulations requires careful consideration of factors like concentration, pH, and potential interactions with other ingredients to ensure both food safety and desired sensory attributes.

A: While not directly addressed, the research implies that the use of this compound as a food additive is subject to regulatory limits. For instance, one study mentioned that the concentrations of this compound and other antimicrobials used were within the limits permitted by the U.S. Department of Agriculture - Food Safety and Inspection Service (USDA-FSIS). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.